molecular formula C11H12O2S B105738 3-Oxo-3-phenylthiopropionic acid ethyl ester CAS No. 16516-19-1

3-Oxo-3-phenylthiopropionic acid ethyl ester

Cat. No. B105738
CAS RN: 16516-19-1
M. Wt: 208.28 g/mol
InChI Key: GTPRFMULQGUWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-phenylthiopropionic acid ethyl ester, also known as OTOP or 3-phenyl-2-thioxo-4-oxo-3-thiopropionate ethyl ester, is a chemical compound commonly used in scientific research. It is a member of the thiol ester family and has various applications in the field of biochemistry, pharmacology, and medicine.

Mechanism Of Action

3-Oxo-3-phenylthiopropionic acid ethyl ester works by irreversibly binding to the active site of cysteine proteases, leading to their inhibition. It forms a covalent bond with the thiol group of the cysteine residue, which is essential for the catalytic activity of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of its involvement in various biological processes.

Biochemical And Physiological Effects

3-Oxo-3-phenylthiopropionic acid ethyl ester has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation in arthritis. It has also been shown to have an effect on the immune system, with potential applications in immunotherapy.

Advantages And Limitations For Lab Experiments

3-Oxo-3-phenylthiopropionic acid ethyl ester has several advantages for use in lab experiments. It is stable and easy to handle, has a high degree of selectivity for cysteine proteases, and has a low toxicity profile. However, it also has some limitations, including its irreversible binding to the enzyme and the potential for off-target effects.

Future Directions

There are several future directions for the use of 3-Oxo-3-phenylthiopropionic acid ethyl ester in scientific research. One potential application is in the development of new therapies for cancer, arthritis, and other diseases that involve cysteine proteases. 3-Oxo-3-phenylthiopropionic acid ethyl ester could also be used in the study of the immune system and in the development of immunotherapies. Additionally, further research is needed to explore the potential off-target effects of 3-Oxo-3-phenylthiopropionic acid ethyl ester and to develop more selective inhibitors of cysteine proteases.

Synthesis Methods

3-Oxo-3-phenylthiopropionic acid ethyl ester can be synthesized through a multi-step process starting from commercially available reagents. The process involves the reaction of ethyl acetoacetate with phenyl isothiocyanate, followed by the addition of sodium methoxide and hydrochloric acid. The final product is obtained after the purification process.

Scientific Research Applications

3-Oxo-3-phenylthiopropionic acid ethyl ester has been extensively used in scientific research for its ability to inhibit the activity of cysteine proteases, which play a crucial role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and malaria.

properties

CAS RN

16516-19-1

Product Name

3-Oxo-3-phenylthiopropionic acid ethyl ester

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

O-ethyl 3-oxo-3-phenylpropanethioate

InChI

InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

GTPRFMULQGUWHD-UHFFFAOYSA-N

SMILES

CCOC(=S)CC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=S)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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